molecular formula C12H17NO6 B13600312 Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol

Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol

Cat. No.: B13600312
M. Wt: 271.27 g/mol
InChI Key: GQAGTXHCBLCLGZ-UHFFFAOYSA-N
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Description

Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol is a compound that combines the properties of oxalic acid and a phenylmethanol derivative. . The phenylmethanol derivative contains a methylamino group and an ethoxy group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol typically involves multiple steps:

    Formation of the phenylmethanol derivative: This can be achieved by reacting 2-(methylamino)ethanol with a phenyl halide under basic conditions to form the desired phenylmethanol derivative.

    Oxalic acid incorporation: The phenylmethanol derivative is then reacted with oxalic acid or its derivatives under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the phenylmethanol moiety, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the oxalic acid moiety into glycols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Glycols and alcohols.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol involves its interaction with various molecular targets:

    Oxalic acid moiety: Acts as a chelating agent, binding to metal ions and affecting their biological availability.

    Phenylmethanol derivative: Interacts with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid derivatives: Such as oxalyl chloride and disodium oxalate.

    Phenylmethanol derivatives: Including benzyl alcohol and phenethyl alcohol.

Uniqueness

Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol is unique due to its combination of oxalic acid and phenylmethanol properties, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

[2-[2-(methylamino)ethoxy]phenyl]methanol;oxalic acid

InChI

InChI=1S/C10H15NO2.C2H2O4/c1-11-6-7-13-10-5-3-2-4-9(10)8-12;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6)

InChI Key

GQAGTXHCBLCLGZ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC=C1CO.C(=O)(C(=O)O)O

Origin of Product

United States

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